3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one
Overview
Description
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one (MPI) is a novel and promising compound that has been studied extensively in recent years. It is a highly active and selective inhibitor of several enzymes, and has been shown to have a variety of applications in scientific research. Finally, the paper will discuss potential future directions for MPI research.
Scientific Research Applications
Synthesis and Molecular Docking
A study by Flefel et al. (2018) developed a series of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activities. These compounds were subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins, suggesting their potential as lead compounds in drug discovery (Flefel et al., 2018).
Structural Analysis and DFT Calculations
Sallam et al. (2021) synthesized and elucidated the structure of a pyridazine analog, highlighting its pharmaceutical importance. The compound's structure was confirmed through spectroscopic techniques and X-ray diffraction, supplemented by density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks (Sallam et al., 2021).
Novel Class of Pyridazin-3-one Derivatives
Ibrahim and Behbehani (2014) established a route for synthesizing a new class of pyridazin-3-one derivatives, demonstrating their utility in creating fused azines. This work contributes to the development of heterocyclic chemistry and potential applications in pharmaceuticals (Ibrahim & Behbehani, 2014).
Biological Studies of Heterocyclic Compounds
Research by Holla et al. (2006) on triazolothiadiazines and triazolothiadiazoles containing a pyridinyl moiety explored their antibacterial and insecticidal activities. This study underscores the importance of heterocyclic compounds in developing new agents for biological applications (Holla et al., 2006).
Antimicrobial Evaluation
Bhuiyan et al. (2006) detailed the synthesis of thienopyrimidine derivatives and their pronounced antimicrobial activity, emphasizing the role of heterocyclic chemistry in addressing microbial resistance (Bhuiyan et al., 2006).
Future Directions
properties
IUPAC Name |
3-methyl-4-pyridin-3-yl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-6-8-9(7-3-2-4-12-5-7)13-14-11(16)10(8)15-17-6/h2-5H,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEQZGNPTCWTJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NO1)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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